molecular formula C6H4Cl2FN B8202794 3-Chloro-5-(chloromethyl)-2-fluoropyridine

3-Chloro-5-(chloromethyl)-2-fluoropyridine

Cat. No.: B8202794
M. Wt: 180.00 g/mol
InChI Key: ABCMIRBBPYDCPK-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)-2-fluoropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(chloromethyl)-2-fluoropyridine typically involves the chlorination of 2-fluoropyridine derivatives. One common method includes the reaction of 2-fluoropyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield partially or fully reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

3-Chloro-5-(chloromethyl)-2-fluoropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chloromethyl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets, resulting in desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methylpyridine
  • 2-Chloro-5-chloromethylpyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-5-(chloromethyl)-2-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

3-chloro-5-(chloromethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCMIRBBPYDCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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